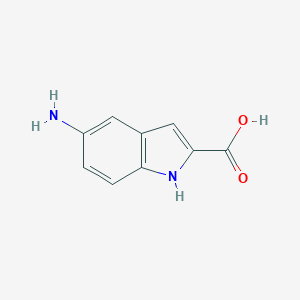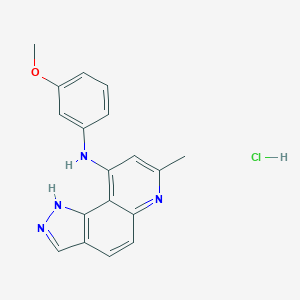
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is also known by its chemical name, MPQ, and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, which may explain its potential anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in lab experiments include its potential anti-cancer and anti-inflammatory properties, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and the potential side effects associated with its use.
Orientations Futures
There are various future directions for the use of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the development of new drugs based on its structure. Additionally, studies could be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has shown promising results in various studies and has potential applications in various fields of scientific research. Its mechanism of action is not fully understood, but it has been found to possess anti-cancer and anti-inflammatory properties, induce apoptosis in cancer cells, and have a low toxicity profile. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline can be achieved through various methods, including the use of microwave-assisted synthesis, Suzuki coupling, and Sonogashira coupling. However, the most commonly used method is the Suzuki coupling reaction, which involves the reaction of 7-methyl-1H-pyrazolo(3,4-f)quinoline-9-boronic acid with 3-methoxyaniline in the presence of a palladium catalyst.
Applications De Recherche Scientifique
The potential applications of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research are vast. It has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Propriétés
Numéro CAS |
144588-46-5 |
|---|---|
Formule moléculaire |
C18H17ClN4O |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-f]quinolin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H16N4O.ClH/c1-11-8-16(21-13-4-3-5-14(9-13)23-2)17-15(20-11)7-6-12-10-19-22-18(12)17;/h3-10H,1-2H3,(H,19,22)(H,20,21);1H |
Clé InChI |
IULCIXJJJIOGBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
SMILES canonique |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
Synonymes |
9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline 9-(3-anisidino)-7-methyl-1H-pyrazolo(3,4-f)quinoline monohydrochloride 9-m-anisidino-7-methyl-1H-pyrazolo(3,4-f)quinoline MAMPQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




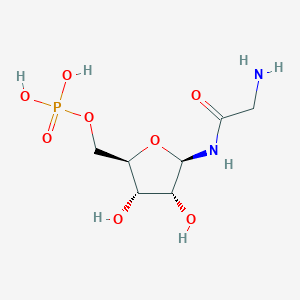
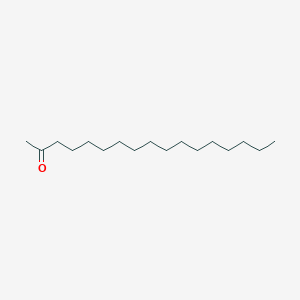
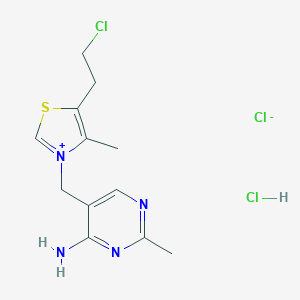
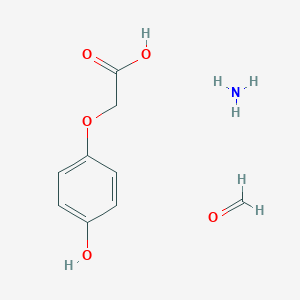
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
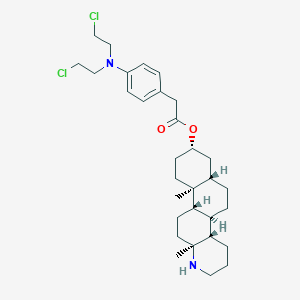
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
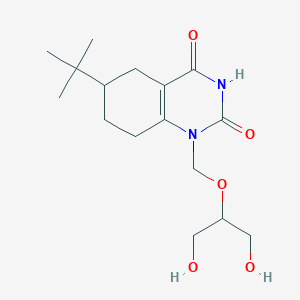

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

